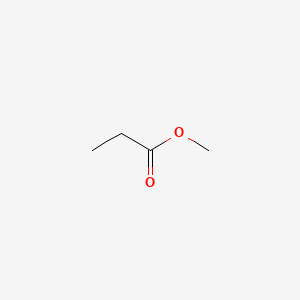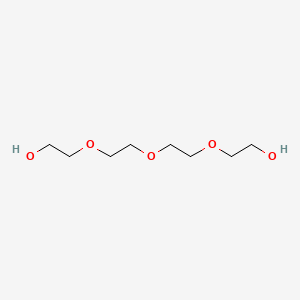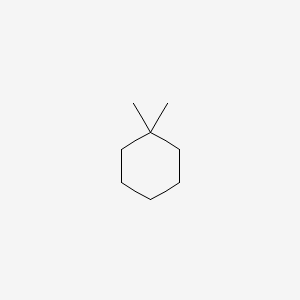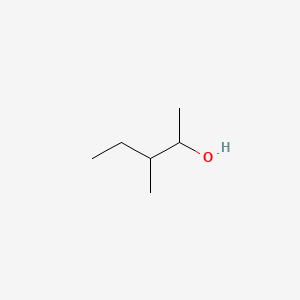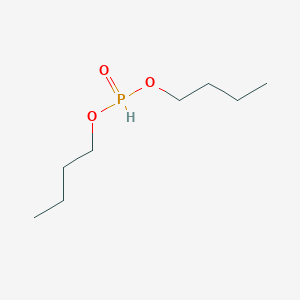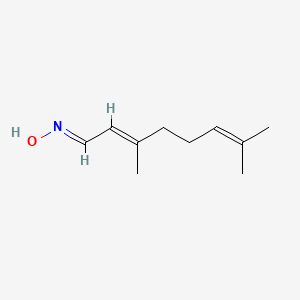
3,7-Dimethylocta-2,6-dienal oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-2,6-dienal oxime is an organic compound derived from citral, which is a mixture of neral and geranial Citral is commonly found in the essential oils of plants such as lemongrass and lemon myrtle
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-2,6-dienal oxime can be synthesized from citral through a solvent-free mechano-chemical reaction. The process involves reacting citral with hydroxylamine hydrochloride (NH2OH•HCl) and sodium hydroxide (NaOH) at room temperature . This reaction yields a mixture of four diastereomeric oximes, which can be separated and purified using isocratic silica-gel column chromatography .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods, with optimizations for scale-up. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dienal oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the oxime to amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Geranyl or neryl nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylocta-2,6-dienal oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and antiquorum sensing properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-dimethylocta-2,6-dienal oxime involves its interaction with bacterial quorum sensing systems. The compound inhibits quorum sensing, which is a communication mechanism used by bacteria to coordinate gene expression and biofilm formation . By disrupting quorum sensing, the compound can reduce bacterial virulence and biofilm formation, making it a potential candidate for antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
Citral: The parent compound from which 3,7-dimethylocta-2,6-dienal oxime is derived.
Geranial: One of the isomers of citral.
Neral: Another isomer of citral.
Geranyl nitrile: A product formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its ability to form multiple diastereomers, each with distinct chemical and physical properties . This diversity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
35266-87-6 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8- |
InChI Key |
LXFKDMGMYAHNAQ-WAKDDQPJSA-N |
SMILES |
CC(=CCCC(=CC=NO)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C=N\O)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=NO)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


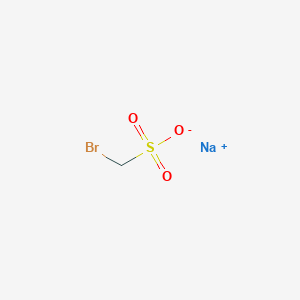
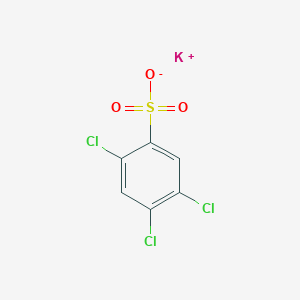
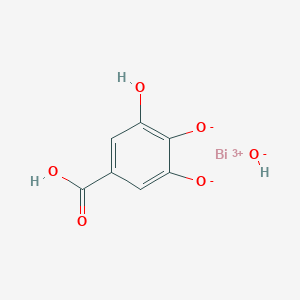
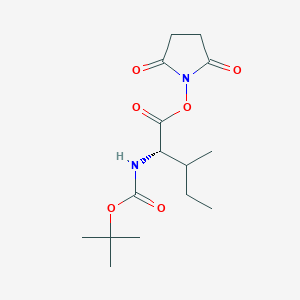
![2-[[2-[[2-[[(2S)-2-azaniumylpropanoyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B7798589.png)
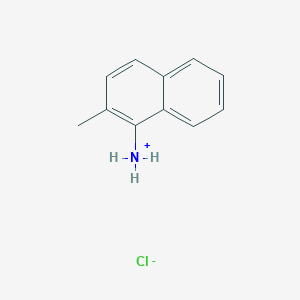
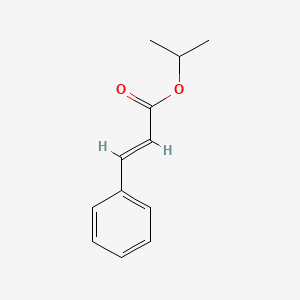

![2,3,4,5,6,7,8,9,11,12-Decaborabicyclo[8.1.1]dodecane-1,10-dicarboxylic acid](/img/structure/B7798621.png)
